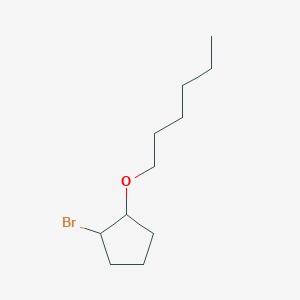

1-Bromo-2-(hexyloxy)cyclopentane

Description

1-Bromo-2-(hexyloxy)cyclopentane (C₁₂H₂₃BrO) is a brominated cyclopentane derivative featuring a hexyloxy substituent at the 2-position and a bromine atom at the 1-position. With an average molecular mass of 263.219 g/mol and a monoisotopic mass of 262.093227 g/mol, this compound is characterized by its cyclic ether-bromide hybrid structure .

Properties

Molecular Formula |

C11H21BrO |

|---|---|

Molecular Weight |

249.19 g/mol |

IUPAC Name |

1-bromo-2-hexoxycyclopentane |

InChI |

InChI=1S/C11H21BrO/c1-2-3-4-5-9-13-11-8-6-7-10(11)12/h10-11H,2-9H2,1H3 |

InChI Key |

HEYSPWYYMXPGNS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1CCCC1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(hexyloxy)cyclopentane can be synthesized through a multi-step process involving the bromination of cyclopentane followed by the introduction of the hexyloxy group. One common method involves the following steps:

Bromination: Cyclopentane is treated with bromine in the presence of a radical initiator such as ultraviolet light or a peroxide to yield 1-bromocyclopentane.

Nucleophilic Substitution: The 1-bromocyclopentane is then reacted with hexanol in the presence of a strong base like sodium hydride or potassium tert-butoxide to form 1-bromo-2-(hexyloxy)cyclopentane.

Industrial Production Methods

Industrial production of 1-bromo-2-(hexyloxy)cyclopentane typically involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(hexyloxy)cyclopentane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation: The hexyloxy group can be oxidized to form corresponding ketones or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.

Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used, such as amines, thiols, or ethers.

Elimination Reactions: Formation of cyclopentene derivatives.

Oxidation: Formation of ketones or aldehydes from the hexyloxy group.

Scientific Research Applications

1-Bromo-2-(hexyloxy)cyclopentane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.

Material Science: Utilized in the preparation of polymers and other advanced materials.

Biological Studies: Investigated for its biological activity and potential use in biochemical assays.

Mechanism of Action

The mechanism of action of 1-bromo-2-(hexyloxy)cyclopentane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The hexyloxy group can participate in oxidation reactions, where it is converted to a carbonyl group.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs can be categorized based on substituent variations (e.g., halogen type, alkyl/ether chain length) and ring saturation. Key comparisons include:

1-Bromo-2-fluorocyclopentane (C₅H₈BrF)

- Molecular Features : Smaller molar mass (167.02 g/mol) with fluorine replacing the hexyloxy group. Exhibits cis/trans isomerism due to restricted rotation around the bromine-fluorine axis .

1-Bromo-2-methoxycyclopentane-carboxylic Acid

- Molecular Features : Incorporates a methoxy group (shorter chain than hexyloxy) and a carboxylic acid moiety.

- Reactivity : The carboxylic acid enables participation in condensation reactions, unlike 1-bromo-2-(hexyloxy)cyclopentane. Bromination conditions (e.g., temperature, stoichiometry) influence product distribution, as seen in related syntheses .

1-Bromopentane (C₅H₁₁Br)

- Molecular Features : Linear alkyl bromide (151.05 g/mol) lacking cyclic or ether groups.

- Reactivity : Undergoes SN2 substitutions more readily than sterically hindered cyclic analogs.

- Applications : Widely used in laboratory synthesis and industrial applications (e.g., surfactants) .

1-Bromo-2-methyl-1-cyclopentene

Physicochemical and Application-Based Comparisons

Research Findings and Trends

- Thermodynamic Properties : Cyclopentane derivatives, including brominated variants, are studied in refrigerant applications due to low environmental impact. However, flammability remains a concern .

- Synthetic Accessibility : The hexyloxy group’s steric bulk in 1-bromo-2-(hexyloxy)cyclopentane may hinder synthetic scalability compared to smaller analogs like 1-bromopentane .

- Environmental and Safety Considerations : Brominated compounds often require careful handling due to toxicity (e.g., 1-bromopentane’s safety protocols include ventilation and protective equipment ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.